molecular formula C5H5F3N4O B1360374 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 5311-05-7

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No. B1360374
CAS RN: 5311-05-7
M. Wt: 194.11 g/mol
InChI Key: DTVMLDILWYLGLA-UHFFFAOYSA-N
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Patent
US05739328

Procedure details

21 g (0.25 mol) of N-cyanoguanidine, 3.4 g (0.025 mol) of anhydrous zinc chloride and 160 g (1.25 mol) of methyl trifluoroacetate are initially introduced into 400 ml of methanol, the mixture is warmed to 50° C. and 50 g (0.27 mol) of 30% strength sodium methoxide solution are pumped in in the course of 10 hours. The solvent is then largely removed, and the residue is washed with 250 ml of water and 250 ml of dilute hydrochloric acid and dried at 60° C./20 mbar. 43.2 g (0.22 mol, 89%) of 2-amino-4-trifluoromethyl-6-methoxy-1,3,5-triazine are obtained in the form of a colorless powder (HPLC: >99% by weight) M.p.: 161°-163.5° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:3][C:4]([NH2:6])=[NH:5])#[N:2].[F:7][C:8]([F:14])([F:13])[C:9](OC)=O.[CH3:15][O-:16].[Na+]>[Cl-].[Zn+2].[Cl-].CO>[NH2:5][C:4]1[N:6]=[C:9]([C:8]([F:14])([F:13])[F:7])[N:2]=[C:1]([O:16][CH3:15])[N:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(#N)NC(=N)N
Name
Quantity
160 g
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
Quantity
3.4 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are pumped in in the course of 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent is then largely removed
WASH
Type
WASH
Details
the residue is washed with 250 ml of water and 250 ml of dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried at 60° C./20 mbar

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mol
AMOUNT: MASS 43.2 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.